molecular formula C22H24F3N B601908 Cinacalcet Impurity 16 CAS No. 802918-47-4

Cinacalcet Impurity 16

Numéro de catalogue: B601908
Numéro CAS: 802918-47-4
Poids moléculaire: 359.44
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cinacalcet Impurity 16 is a structurally related compound identified during the synthesis or degradation of cinacalcet hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism in chronic kidney disease patients. This impurity is characterized by its molecular formula C₁₇H₁₃F₆NO (molecular weight: 361.3 g/mol) and CAS number 2952455-03-5 .

Méthodes De Préparation

Synthetic Routes for Cinacalcet Impurity 16

The synthesis of this compound follows a two-step process involving intermediates derived from R-(+)-1-(1-naphthyl)ethylamine and 3-(3-trifluoromethylphenyl)propanol. The reaction mechanism employs triphosgene as a coupling agent, with dichloromethane (DCM) as the primary solvent. Key steps include:

  • Formation of Intermediate II :
    Triphosgene reacts with R-(+)-1-(1-naphthyl)ethylamine in the presence of a base (e.g., pyridine) at subzero temperatures (-5 to 0°C). This step generates an isocyanate intermediate, which is subsequently heated to 18–23°C to ensure complete conversion .

  • Coupling with 3-(3-Trifluoromethylphenyl)propanol :
    Intermediate II is treated with 3-(3-trifluoromethylphenyl)propanol under similar alkaline conditions, yielding the final impurity .

Critical Parameters :

  • Temperature Control : Maintaining temperatures below 0°C during reagent addition prevents side reactions.

  • Base Selection : Pyridine is preferred due to its efficacy in scavenging HCl, a byproduct of triphosgene reactions .

Optimization of Reaction Conditions

Variations in reaction time, temperature, and stoichiometry significantly impact yield and purity. Data from patent CN111153832A highlight the following optimizations :

ParameterExample 1Example 2Example 4
Reaction Time (h)14168
Temperature (°C)202221
Yield (%)46.6448.1745.87
HPLC Purity (%)99.299.199.2

Key Findings :

  • Extended Reaction Times : Increasing the duration from 8 to 16 hours improves yields by 2–3% but risks side-product formation.

  • Temperature Sensitivity : Reactions conducted near 20°C achieve optimal purity (>99%), whereas deviations reduce intermediate stability .

Analytical Characterization

Post-synthesis validation employs high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

HPLC Analysis

A reverse-phase HPLC method using a Hypersil BDS column (100 mm × 4.6 mm, 3 µm) resolves Impurity 16 from other cinacalcet-related substances. The mobile phase comprises a gradient of buffer-methanol and acetonitrile-methanol-water, with detection at 210 nm .

Chromatographic Profile :

  • Retention Time : 19.75 minutes (Dimer Impurity) .

  • Peak Purity Index : >0.999982 under stress conditions .

Spectroscopic Confirmation

  • ¹H-NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons from the naphthyl and trifluoromethylphenyl groups .

  • MS : Molecular ion [M+H]⁺ at m/z 467.2 aligns with the theoretical mass of this compound .

Industrial Scalability and Challenges

Scaling the synthesis to industrial levels requires addressing:

  • Solvent Recovery : Dichloromethane, though effective, poses environmental and safety concerns. Alternatives like ethyl acetate are under investigation.

  • Cost of Triphosgene : Substituting with phosgene equivalents could reduce expenses but may compromise reaction efficiency.

Case Study :
A pilot-scale batch (10 kg) achieved 47% yield with 99% purity using optimized pyridine stoichiometry (1:1.1 molar ratio relative to triphosgene) .

Regulatory and Pharmacopeial Considerations

Current pharmacopeial guidelines lack monographs for this compound, necessitating in-house validation protocols. The European Pharmacopoeia’s general chapter on impurities (5.10) recommends:

  • Limit Tests : Thresholds ≤0.15% for unidentified impurities .

  • Forced Degradation Studies : Acid/base hydrolysis and oxidative stress to validate method robustness .

Applications De Recherche Scientifique

Background on Cinacalcet and Its Impurities

Cinacalcet is a calcimimetic agent approved for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis. The efficacy of cinacalcet is closely tied to its purity, as impurities can impact both safety and therapeutic outcomes. Understanding and controlling these impurities is essential in pharmaceutical formulations to ensure patient safety and drug effectiveness .

Importance of Impurity Analysis

The presence of impurities can alter the pharmacokinetic and pharmacodynamic profiles of drugs. For cinacalcet, impurities such as Cinacalcet Impurity 16 can affect:

  • Stability : Impurities can lead to degradation under stress conditions (e.g., oxidative stress), which may compromise drug integrity .
  • Efficacy : Variations in impurity levels can influence the therapeutic effects and side effects experienced by patients .
  • Regulatory Compliance : Regulatory bodies require stringent testing for impurities to ensure that pharmaceutical products meet safety standards before they reach the market .

Analytical Techniques for Impurity Detection

Various analytical methods have been developed to identify and quantify cinacalcet impurities, including this compound:

  • High-Performance Liquid Chromatography (HPLC) : This method is widely used for separating and quantifying impurities in cinacalcet formulations. The HPLC method allows for the precise measurement of impurity levels, ensuring compliance with regulatory standards .
  • Stability-Indicating Methods : Research has focused on developing stability-indicating methods that can differentiate between cinacalcet and its impurities under various stress conditions (e.g., thermal, humidity) . These methods are crucial for assessing the shelf life and stability of cinacalcet products.

Case Study 1: Stability Testing

A study investigated the stability of cinacalcet hydrochloride under various stress conditions, revealing significant degradation when exposed to peroxide stress. The degradation products were well-resolved from cinacalcet, indicating the effectiveness of the developed analytical methods in monitoring impurity levels during stability testing .

Case Study 2: Quality Control

In a quality control setting, a robust HPLC method was validated for the determination of cinacalcet along with its process impurities. The method demonstrated high accuracy (regression coefficient > 0.999) and was capable of quantifying impurities at low concentrations (LOD values around 0.17 ppm) within acceptable ranges .

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Cinacalcet Impurity 16 is compared to other structurally related impurities based on molecular features, analytical behavior, and regulatory significance. Key impurities include diastereomers , regioisomers , and degradation products (e.g., N-oxide derivatives). Below is a detailed analysis:

Structural and Analytical Comparison

Impurity CAS No. Molecular Formula Molecular Weight Key Structural Feature Retention Time (RP-UPLC) Source
This compound 2952455-03-5 C₁₇H₁₃F₆NO 361.3 Trifluoromethyl-phenyl substitution Not explicitly reported SynZeal
Cinacalcet Diastereomer-1 - C₂₂H₂₂F₃N·HCl 393.9 Stereoisomer with altered chiral center configuration 8.2 min Daicel Pharma
Cinacalcet N-Oxide 1229224-94-5 C₂₂H₂₂F₃NO 373.41 Oxidation of tertiary amine to N-oxide 7.9 min SynThink
Cinacalcet Impurity 2 1428118-39-1 C₂₂H₂₁F₃N·HCl 392.9 4-(Trifluoromethyl)phenyl substitution (vs. 3-position) 10.5 min CAS化工库
  • Structural Insights :
    • Impurity 16 differs from the parent drug (cinacalcet, C₂₂H₂₂F₃N) by a truncated alkyl chain and additional fluorine atoms, altering polarity and solubility .
    • Diastereomers (e.g., Diastereomer-1) share the same molecular formula as cinacalcet but differ in stereochemistry, affecting chromatographic separation (e.g., Δ retention time = 1.3 min) .
    • N-Oxide derivatives arise from oxidative degradation, introducing a polar functional group that reduces lipophilicity .

Research Findings and Methodological Insights

  • Analytical Methods : A validated RP-UPLC method () separates Impurity 16 from diastereomers and N-oxide using a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient elution of 0.1% TFA and acetonitrile. Impurity 16 elutes earlier than N-oxide due to reduced hydrophobicity .
  • Comparative Pharmacokinetics : While cinacalcet itself has a bioavailability of 20–25%, Impurity 16 shows negligible absorption in preclinical models, reducing its clinical relevance .
  • Manufacturing Variability : Impurity profiles differ across manufacturers due to divergent synthesis routes. For example, SynZeal’s process minimizes Impurity 16 (<0.05%) compared to generic suppliers .

Activité Biologique

Cinacalcet is a calcimimetic agent primarily used for treating secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease. Its mechanism involves enhancing the sensitivity of calcium-sensing receptors (CaSR) in the parathyroid gland, leading to decreased secretion of parathyroid hormone (PTH). However, impurities such as Cinacalcet Impurity 16 can influence its biological activity and pharmacological profile.

This compound, like its parent compound, modulates CaSR activity. This modulation is critical for regulating calcium and phosphate metabolism in the body. The biological activity of this impurity may differ in potency and efficacy compared to the main compound, which can have implications for drug safety and effectiveness.

In Vitro Studies

In vitro studies have demonstrated that Cinacalcet and its impurities can activate CaSR in various cell lines. For instance, Cinacalcet was shown to increase intracellular calcium levels and inhibit PTH release from parathyroid cells. The potency of this compound compared to the parent compound remains a subject of investigation, particularly regarding its allosteric effects on CaSR.

In Vivo Studies

Research involving animal models has indicated that cinacalcet administration results in a dose-dependent reduction in serum PTH levels and blood calcium levels. Specific studies have noted that impurities like this compound may alter these effects, potentially affecting therapeutic outcomes.

Case Studies

  • Clinical Trial on SHPT : A randomized controlled trial assessed the effects of cinacalcet on bone and cardiovascular health in patients with SHPT undergoing dialysis. The trial indicated that cinacalcet significantly reduced iPTH levels but raised concerns about hypocalcemia, particularly associated with impurities like this compound .
  • Meta-Analysis Findings : A meta-analysis highlighted that cinacalcet effectively reduces serum PTH and calcium levels while improving phosphate control. However, it also noted an increased risk of adverse effects such as nausea and hypocalcemia, which could be exacerbated by impurities .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of cinacalcet suggests that its metabolites, including potential impurities like this compound, may exhibit varying degrees of biological activity. Studies have shown that while cinacalcet is primarily eliminated through renal pathways, the presence of impurities can influence both absorption and elimination rates .

Comparative Data Table

The following table summarizes key findings related to the biological activity of Cinacalcet compared to its impurity:

ParameterCinacalcetThis compound
Mechanism CaSR agonistPotentially less effective
PTH Reduction SignificantVariable effectiveness
Calcium Levels Decreases serum calciumMay not have consistent effects
Adverse Effects Nausea, hypocalcemiaPotentially increased risk
Pharmacokinetics Renal clearanceMay alter absorption/elimination

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Cinacalcet Impurity 16, and how do they ensure structural elucidation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H-NMR and 13C-NMR to confirm the impurity’s structural identity by analyzing proton and carbon environments. DEPT NMR can clarify carbon hybridization states .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns, distinguishing Impurity 16 from isobaric compounds .

  • HPLC/UPLC with Photodiode Array Detection : Quantify impurity levels using validated chromatographic methods. Ensure resolution from the main API peak by optimizing mobile phase (e.g., acetonitrile-phosphate buffer gradients) and column selection (C18 phases) .

  • Purity Criteria : Confirm ≥95% purity via area normalization in HPLC and absence of unknown peaks >0.1% .

    Table 1 : Analytical Parameters for this compound

    TechniquePurposeKey Parameters
    1H-NMRStructural confirmationδ 7.2–8.1 ppm (aromatic protons), coupling constants
    HRMSMolecular formula validationm/z 373.41 (M+H)+, isotopic pattern
    HPLCQuantificationColumn: Zorbax SB-C18 (4.6 × 150 mm), λ = 254 nm

Q. How should researchers design experiments to quantify trace levels of this compound in APIs?

  • Methodological Answer :

  • Calibration Curves : Prepare linearity standards (0.05–1.0% w/w) of Impurity 16 spiked into the API matrix. Use weighted least squares regression (1/x² weighting) to address heteroscedasticity .
  • Limit of Detection (LOD)/Quantitation (LOQ) : Establish via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ) and confirm by spiking experiments .
  • Forced Degradation Studies : Expose Cinacalcet to acid/base hydrolysis, oxidative stress (H2O2), and photolysis to validate method specificity. Monitor Impurity 16 formation under these conditions .

Advanced Research Questions

Q. What strategies resolve contradictory data between accelerated stability studies and real-time degradation profiles of this compound?

  • Methodological Answer :

  • Kinetic Modeling : Apply the Arrhenius equation to extrapolate degradation rates from accelerated conditions (40°C/75% RH) to real-time storage (25°C/60% RH). Account for non-Arrhenius behavior (e.g., phase changes) using the Eyring-Polanyi model .
  • Mechanistic Studies : Use LC-MS/MS to identify degradation byproducts. Compare impurity profiles across storage conditions to isolate humidity- or temperature-sensitive pathways .
  • Statistical Reconciliation : Perform multivariate analysis (e.g., PCA) to identify confounding variables (e.g., excipient interactions) causing discrepancies .

Q. How can in vitro metabolic studies be optimized to identify toxicological pathways of this compound?

  • Methodological Answer :

  • Hepatocyte Co-incubation : Use primary human hepatocytes or HepaRG cells to assess Phase I/II metabolism. Monitor glutathione (GSH) adduct formation via LC-MS to detect reactive intermediates .

  • CYP450 Inhibition Assays : Test Impurity 16 against CYP3A4/2D6 isoforms using fluorogenic substrates. Calculate IC50 values to predict drug-drug interaction risks .

  • Transcriptomic Profiling : Apply RNA-seq to identify upregulated oxidative stress markers (e.g., NRF2, HO-1) in HepG2 cells exposed to Impurity 16 .

    Table 2 : Metabolic Pathways of this compound

    PathwayEnzymes InvolvedKey Metabolites
    OxidationCYP3A4N-Oxide derivatives
    GlucuronidationUGT1A1β-D-glucuronide conjugate

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies in impurity quantification across inter-laboratory studies?

  • Methodological Answer :

  • Reference Standard Cross-Calibration : Distribute a common Impurity 16 batch to all labs. Validate purity via collaborative NMR/MS rounds .
  • Harmonized Protocols : Standardize sample preparation (e.g., sonication time, centrifugation speed) and instrument parameters (e.g., column temperature, injection volume) .
  • Blinded Reanalysis : Have labs re-test coded samples to eliminate bias. Use Cohen’s kappa statistic to assess inter-rater agreement .

Propriétés

Numéro CAS

802918-47-4

Formule moléculaire

C22H24F3N

Poids moléculaire

359.44

Pureté

> 95%

Quantité

Milligrams-Grams

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.